巴伐利尔酮

描述

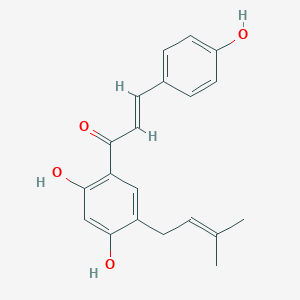

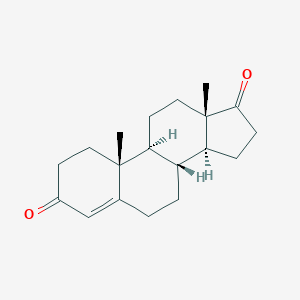

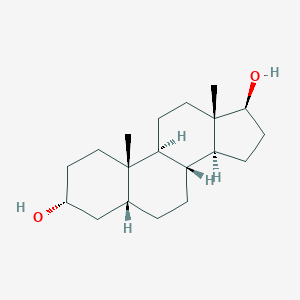

巴伐利酮是从植物补骨脂 (Psoralea corylifolia L.) 中分离出的生物活性化合物,俗称补骨脂。该化合物属于黄酮类,具体来说是一种查尔酮。 巴伐利酮因其多种药理特性,包括抗菌、抗癌和抗炎活性,在传统中医药中得到了广泛应用 .

科学研究应用

巴伐利酮在科学研究中具有广泛的应用:

化学: 用作合成其他生物活性化合物的先驱。

生物学: 研究其对各种生物途径的影响,包括其在抑制α-葡萄糖苷酶等酶中的作用。

医药: 研究其对癌症、糖尿病和炎症性疾病的潜在治疗作用。

工业: 用于开发天然产物药物和化妆品.

作用机制

巴伐利酮通过多种机制发挥其作用:

酶抑制: 它抑制α-葡萄糖苷酶等酶,α-葡萄糖苷酶在碳水化合物消化中起作用。

分子靶点: 巴伐利酮与各种分子靶点相互作用,包括参与癌细胞增殖和炎症的受体和酶。

类似化合物:

异巴伐利酮: 从补骨脂 (Psoralea corylifolia L.) 中分离出的另一种查尔酮,以其抗菌和抗癌特性而闻名。

补骨脂素: 一种具有类似生物活性特性的黄酮类化合物,包括酶抑制和抗癌活性。

比较:

生化分析

Biochemical Properties

Bavachalcone has shown excellent inhibitory effects against hyaluronidase, collagenase, and elastase enzymes . The IC50 values for Bavachalcone against these enzymes were 7.31, 19.38, and 10.56 µM respectively . These interactions are likely due to the formation of hydrogen bonds between Bavachalcone and the enzymes .

Cellular Effects

Bavachalcone has been found to have significant effects on various types of cells, particularly cancer cells . Even at low doses, Bavachalcone significantly reduced breast cancer cell viability . This suggests that Bavachalcone may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bavachalcone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have revealed that Bavachalcone has a high affinity for enzymes and can make direct contact with receptors and enzymes .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Bavachalcone in laboratory settings are limited, its inhibitory effects on enzymes and impact on cell viability suggest that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interactions with various enzymes, it is likely that Bavachalcone is involved in several metabolic pathways .

Transport and Distribution

Its ability to interact with various enzymes and receptors suggests that it may be transported and distributed in a manner that allows it to exert its effects .

Subcellular Localization

Given its interactions with various enzymes and receptors, it is likely that Bavachalcone is localized in specific compartments or organelles where these biomolecules are present .

准备方法

合成路线和反应条件: 巴伐利酮可以通过几种化学途径合成。一种常见的方法是在碱(如氢氧化钾)的存在下,使 2,4-二羟基苯乙酮与 4-羟基苯甲醛缩合。 反应通常在回流条件下于乙醇溶液中进行 .

工业生产方法: 巴伐利酮的工业生产通常涉及从补骨脂 (Psoralea corylifolia L.) 种子中提取。首先将种子研磨成细粉,然后用乙醇或甲醇等溶剂提取。 然后使用色谱技术纯化提取物以分离巴伐利酮 .

反应类型:

氧化: 巴伐利酮可以发生氧化反应,通常导致醌的形成。

还原: 巴伐利酮的还原会导致二氢查尔酮的形成。

取代: 巴伐利酮可以参与亲电取代反应,尤其是在羟基处。

常见试剂和条件:

氧化: 通常使用高锰酸钾或过氧化氢等试剂。

还原: 硼氢化钠或氢化铝锂是典型的还原剂。

取代: 乙酸酐或苯甲酰氯等试剂可用于乙酰化或苯甲酰化反应。

主要产物:

氧化: 醌的形成。

还原: 二氢查尔酮的形成。

取代: 乙酰化或苯甲酰化衍生物的形成.

相似化合物的比较

Isobavachalcone: Another chalcone isolated from Psoralea corylifolia L., known for its antibacterial and anticancer properties.

Corylin: A flavonoid with similar bioactive properties, including enzyme inhibition and anticancer activities.

Comparison:

属性

IUPAC Name |

(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZGPHNVMRXDCB-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317977 | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28448-85-3 | |

| Record name | Bavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28448-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bavachalcone exert its anti-inflammatory effects?

A1: Bavachalcone exhibits anti-inflammatory properties by inhibiting the degradation of IκB-α in activated microglial cells. [] This prevents the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Q2: What is the role of bavachalcone in regulating oxidative stress?

A2: Bavachalcone demonstrates antioxidant activity by inducing the expression of Manganese Superoxide Dismutase (MnSOD) through the AMP-activated protein kinase (AMPK) pathway in human endothelial cells. [] This enzyme plays a crucial role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Q3: How does bavachalcone influence osteoclast differentiation?

A3: Bavachalcone has been shown to inhibit osteoclast differentiation by suppressing the induction of Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) by Receptor activator of nuclear factor kappa-Β ligand (RANKL). [] This suggests its potential in preventing bone loss associated with osteoporosis.

Q4: What is the molecular formula and weight of bavachalcone?

A4: The molecular formula of bavachalcone is C21H22O4, and its molecular weight is 338.4 g/mol. []

Q5: Are there any spectroscopic data available for bavachalcone?

A5: Yes, bavachalcone has been extensively characterized using various spectroscopic techniques. Its structure has been confirmed through UV, MS, and H-NMR analyses. [, ]

Q6: What are the key pharmacological activities of bavachalcone?

A6: Bavachalcone exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, anti-angiogenic, tissue repair promoting, and osteoclastogenesis inhibitory effects. It also demonstrates inhibitory activity against various enzymes, including α-glucosidase. [, , , ]

Q7: How does bavachalcone impact angiogenesis?

A7: Bavachalcone promotes the differentiation of endothelial progenitor cells (EPCs) and neovascularization through the RORα-Erythropoietin (EPO)-AMPK axis. []

Q8: What is the role of bavachalcone in Alzheimer's disease?

A8: Bavachalcone exhibits multi-target anti-Alzheimer's activities by inhibiting neuroinflammation, oxidative damage, and key AD-related protein targets, such as amyloid β-peptide 42, β-secretase, glycogen synthase kinase 3β, and acetylcholinesterase. [, ]

Q9: Can bavachalcone be used for treating diabetes?

A9: Bavachalcone exhibits potential antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion and blood glucose regulation. [, ] Further research is needed to explore its clinical application in diabetes management.

Q10: How does bavachalcone affect the circadian rhythm?

A7: Bavachalcone enhances the expression of RAR-related orphan receptor α (RORα), a key regulator of circadian rhythms. It also controls the circadian transcription of Bmal1 and suppresses cellular senescence in human endothelial cells. []

Q11: What is known about the pharmacokinetics of bavachalcone?

A11: Studies have shown sex-related differences in the pharmacokinetics of bavachalcone in rats. [, ] More research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in different species.

Q12: Has the efficacy of bavachalcone been demonstrated in cellular and animal models?

A12: Yes, bavachalcone has shown efficacy in various in vitro and in vivo models. For instance, it inhibits NO production in lipopolysaccharide (LPS)-activated microglia. [, ] It also promotes wound healing and angiogenesis in animal models. []

Q13: What analytical techniques are commonly used to quantify bavachalcone?

A13: Several analytical techniques, including HPLC-UV, HPLC, HPLC-ECD, HPLC-DAD, IT-MS, HPLC/TOF-MS, LC-MS/MS, and ILUAE, have been employed for the separation, identification, and quantification of bavachalcone in various matrices. [, , , ]

Q14: How is the quality of bavachalcone-containing herbal medicines assessed?

A14: HPLC fingerprint analysis coupled with multi-component analysis is a valuable tool for quality control of Psoralea corylifolia and its preparations. This method allows for the identification and quantification of key bioactive compounds, including bavachalcone, ensuring the consistency and efficacy of the herbal medicine. [, ]

Q15: What is known about the safety profile of bavachalcone?

A15: While generally considered safe, certain studies suggest potential toxicity of bavachalcone at higher concentrations. For instance, it induced cytotoxicity in lipid-loaded HepG2 cells via oxidative stress. [] Further research is crucial to determine its long-term safety profile and potential adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

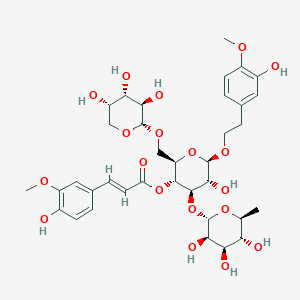

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B190619.png)